molecular formula C12H15NO2 B3031647 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- CAS No. 60737-65-7

2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-

Cat. No.: B3031647
CAS No.: 60737-65-7
M. Wt: 205.25 g/mol
InChI Key: JFXXBYZUNOVBOQ-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, it interacts with transport proteins such as P-glycoprotein, which can alter the compound’s distribution and bioavailability within the body .

Cellular Effects

The effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one on cellular processes are diverse. It has been observed to modulate cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can influence gene expression by acting on transcription factors such as NF-κB, thereby affecting cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it inhibits acetylcholinesterase, an enzyme involved in neurotransmission, which can result in increased levels of acetylcholine in synaptic clefts . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects such as anti-inflammatory and neuroprotective activities. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects predominate .

Metabolic Pathways

1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it interacts with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its uptake and efflux across cellular membranes. This interaction affects the compound’s localization and accumulation in different tissues, influencing its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one is crucial for its activity and function. It is predominantly localized in the cytoplasm but can also be found in the nucleus, where it interacts with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its biological effects .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)9-13-8-2-3-12(13)14/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXXBYZUNOVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209557
Record name 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60737-65-7
Record name 1-[(4-Methoxyphenyl)methyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60737-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060737657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrrolidin-2-one (15 g) in a mixed solvent of tetrahydrofuran/N,N-dimethylformamide (1/1, 100 mL) was added sodium hydride (60% in mineral oil, 8.5 g) at 0° C. under nitrogen atmosphere, and the mixture was stirred for 30 min. p-Methoxybenzyl chloride (33 g) was added thereto at the same temperature, and the mixture was stirred at room temperature for 5 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (28 g).
Quantity
15 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran N,N-dimethylformamide
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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